molecular formula C7H15NO B14895301 (3R,4S)-3,4-Dimethylpiperidin-4-ol

(3R,4S)-3,4-Dimethylpiperidin-4-ol

Cat. No.: B14895301
M. Wt: 129.20 g/mol
InChI Key: HWLFFLCRXODCCY-RQJHMYQMSA-N
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Description

(3R,4S)-3,4-Dimethylpiperidin-4-ol is a chiral compound with a piperidine ring structure It is characterized by the presence of two methyl groups and a hydroxyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-Dimethylpiperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylpyridine.

    Reduction: The pyridine ring is reduced to a piperidine ring using hydrogenation in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Hydrogenation: Utilizing continuous flow reactors for the hydrogenation step to ensure efficient and scalable production.

    Catalyst Optimization: Employing optimized catalysts to enhance yield and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-Dimethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3,4-dimethylpiperidin-4-one.

    Reduction: Formation of 3,4-dimethylpiperidine.

    Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(3R,4S)-3,4-Dimethylpiperidin-4-ol has several scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Chiral Catalysts: Its chiral nature makes it valuable in the development of chiral catalysts for asymmetric synthesis.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-Dimethylpiperidin-4-ol depends on its specific application:

    Pharmaceuticals: It may act as a ligand for certain receptors or enzymes, modulating their activity.

    Chiral Catalysts: It can induce chirality in catalytic reactions, leading to the formation of enantiomerically pure products.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3,4-Dimethylpiperidine: Lacks the hydroxyl group, making it less versatile in chemical reactions.

    (3S,4R)-3,4-Dimethylpiperidin-4-ol: The enantiomer of (3R,4S)-3,4-Dimethylpiperidin-4-ol, with different stereochemistry and potentially different biological activity.

    3,4-Dimethylpyridine: The precursor to this compound, lacking the piperidine ring and hydroxyl group.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its hydroxyl group allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3R,4S)-3,4-dimethylpiperidin-4-ol

InChI

InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6,2)9/h6,8-9H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

HWLFFLCRXODCCY-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1CNCC[C@]1(C)O

Canonical SMILES

CC1CNCCC1(C)O

Origin of Product

United States

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